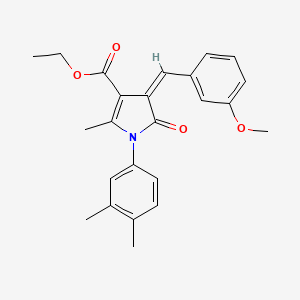![molecular formula C22H17NO3 B4664326 2-[2-(4-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4664326.png)
2-[2-(4-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione
描述
2-[2-(4-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as BIQ, and its chemical formula is C24H19NO3. In
作用机制
The mechanism of action of BIQ involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, BIQ has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
BIQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of pro-inflammatory cytokines. Additionally, BIQ has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
One of the advantages of using BIQ in lab experiments is its ability to inhibit various signaling pathways, making it a useful tool for studying the mechanisms of disease. Additionally, BIQ has been shown to have low toxicity in vitro, making it a safe compound to use in cell culture studies. However, one limitation of using BIQ in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for BIQ research, including the development of more efficient synthesis methods, the exploration of its potential use in combination with other drugs for cancer treatment, and the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosage and administration of BIQ for therapeutic use.
In conclusion, BIQ is a synthetic compound that has shown potential for use in various scientific research applications. Its ability to inhibit various signaling pathways and its low toxicity make it a useful tool for studying the mechanisms of disease. Further research is needed to fully understand the potential of BIQ in therapeutic applications.
科学研究应用
BIQ has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that BIQ can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BIQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, BIQ has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-[2-(4-phenylphenoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)22(25)23(21)14-15-26-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOHFFMFNFVNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(methylthio)phenyl]-2-oxo-2-(1-piperidinyl)acetamide](/img/structure/B4664250.png)
amino]benzamide](/img/structure/B4664253.png)

![4-tert-butyl-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide](/img/structure/B4664280.png)

![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4664287.png)
![1,3,7-trimethyl-8-[2-(4-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4664292.png)


![N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4664317.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4664319.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4664328.png)
![ethyl N-{[(3-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4664339.png)
![7-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4664348.png)